6-Bromo-8-fluoro-2-methylquinoline
Overview
Description
6-Bromo-8-fluoro-2-methylquinoline is a halogenated quinoline derivative characterized by the presence of bromine and fluorine atoms on its aromatic ring structure. Quinolines are heterocyclic aromatic organic compounds with a fused benzene and pyridine ring, and their derivatives are widely studied for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The compound can be synthesized by sequentially introducing bromine and fluorine atoms onto the quinoline ring. This typically involves halogenation reactions under controlled conditions.
Friedländer Synthesis: This classical method involves the condensation of an o-aminoaryl ketone with a carbonyl compound to form the quinoline core, followed by halogenation steps to introduce bromine and fluorine atoms.
Industrial Production Methods: Industrial synthesis of this compound often employs continuous flow reactors and advanced halogenation techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in scaling up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as quinone derivatives.
Reduction: Reduction reactions can convert the halogenated quinoline to its corresponding hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the halogenated positions, leading to the formation of different substituted quinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) and various nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives, hydroquinones.
Reduction Products: Hydroquinoline derivatives.
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Bromo-8-fluoro-2-methylquinoline is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds. Industry: The compound is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 6-Bromo-8-fluoro-2-methylquinoline exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes or inhibit specific enzymes. The molecular targets and pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
6-Bromo-2-methylquinoline: Lacks the fluorine atom.
6-Fluoro-2-methylquinoline: Lacks the bromine atom.
2-Methylquinoline: No halogen atoms.
Uniqueness: The presence of both bromine and fluorine atoms on the quinoline ring makes 6-Bromo-8-fluoro-2-methylquinoline unique, as it combines the reactivity of both halogens, potentially leading to diverse chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
6-bromo-8-fluoro-2-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDCMJSFJPFQMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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